molecular formula C24H16ClF3N4OS B11210268 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide CAS No. 400864-15-5

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B11210268
CAS No.: 400864-15-5
M. Wt: 500.9 g/mol
InChI Key: OVBRPOUWNZKHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a structurally complex acetamide derivative featuring a 1,2,4-triazine core substituted with phenyl groups at positions 5 and 6, a sulfanyl (-S-) linkage at position 3, and a 2-chloro-5-(trifluoromethyl)phenyl group attached via an acetamide bridge. This compound’s design integrates multiple pharmacophoric elements: the electron-withdrawing trifluoromethyl and chloro groups enhance metabolic stability and lipophilicity, while the triazine ring and phenyl substituents may facilitate π-π stacking interactions with biological targets .

Properties

CAS No.

400864-15-5

Molecular Formula

C24H16ClF3N4OS

Molecular Weight

500.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H16ClF3N4OS/c25-18-12-11-17(24(26,27)28)13-19(18)29-20(33)14-34-23-30-21(15-7-3-1-4-8-15)22(31-32-23)16-9-5-2-6-10-16/h1-13H,14H2,(H,29,33)

InChI Key

OVBRPOUWNZKHKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Conditions

ReactantsSolventTemperatureCatalystYieldSource
Benzil + ThiosemicarbazideAcetic acidRefluxHCl72–85%

Procedure :
Benzil (5.0 g, 23.8 mmol) and thiosemicarbazide (2.2 g, 24.0 mmol) are refluxed in acetic acid (50 mL) for 6 hours. The mixture is cooled, poured into ice water, and neutralized with ammonium hydroxide. The precipitated solid is filtered and recrystallized from ethanol to yield 5,6-diphenyl-1,2,4-triazine-3-thiol.

Mechanism :
The reaction proceeds via cyclocondensation, where the carbonyl groups of benzil react with the amino and thiol groups of thiosemicarbazide, forming the triazine ring.

Characterization :

  • 1H NMR (DMSO-d6) : δ 7.45–7.52 (m, 10H, aromatic), 3.21 (s, 1H, SH).

  • HPLC Purity : ≥97%.

Synthesis of 2-Chloro-N-[2-Chloro-5-(Trifluoromethyl)Phenyl]Acetamide

This intermediate is prepared through amidation of 2-chloro-5-(trifluoromethyl)aniline with chloroacetyl chloride:

Reaction Conditions

ReactantsSolventBaseTemperatureYieldSource
2-Chloro-5-(trifluoromethyl)aniline + Chloroacetyl chlorideDichloromethaneTriethylamine0–5°C88%

Procedure :
2-Chloro-5-(trifluoromethyl)aniline (10.0 g, 44.2 mmol) is dissolved in dichloromethane (100 mL) and cooled to 0°C. Chloroacetyl chloride (4.8 mL, 48.6 mmol) is added dropwise, followed by triethylamine (6.7 mL, 48.6 mmol). The mixture is stirred at room temperature for 3 hours, washed with water, and dried over MgSO4. The solvent is evaporated to yield a white solid.

Characterization :

  • Molecular Formula : C9H6Cl2F3NO.

  • Melting Point : 98–100°C.

Coupling Reaction to Form the Target Compound

The final step involves substituting the chlorine atom in the chloroacetamide with the triazine-thiol group:

Reaction Conditions

ReactantsSolventBaseTemperatureTimeYieldSource
Triazine-thiol + ChloroacetamideDMFNaH60°C4 h65%

Procedure :
5,6-Diphenyl-1,2,4-triazine-3-thiol (5.0 g, 15.4 mmol) is dissolved in DMF (50 mL) under nitrogen. Sodium hydride (0.74 g, 18.5 mmol) is added, followed by 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (4.2 g, 15.4 mmol). The mixture is heated at 60°C for 4 hours, cooled, and poured into ice water. The precipitate is filtered and purified via column chromatography (hexane/ethyl acetate).

Optimization Insights :

  • Base Selection : NaH outperforms K2CO3 due to better deprotonation of the thiol.

  • Solvent : Polar aprotic solvents like DMF enhance nucleophilicity of the thiolate ion.

Characterization :

  • 13C NMR (CDCl3) : δ 169.8 (C=O), 154.2 (triazine-C), 140.1–125.3 (aromatic).

  • GC-MS (EI) : m/z 500.9 [M]+.

Alternative Synthetic Routes

Route A: One-Pot Synthesis

A patent describes a one-pot method combining triazine-thiol synthesis and coupling:

  • Benzil, thiosemicarbazide, and chloroacetamide are refluxed in acetic acid.

  • Yield : 58% (lower than stepwise methods due to side reactions).

Route B: Microwave-Assisted Coupling

Microwave irradiation (100°C, 30 min) reduces reaction time but requires specialized equipment.

Challenges and Mitigation Strategies

ChallengeSolutionSource
Thiol oxidation to disulfideUse inert atmosphere (N2/Ar)
Hydrolysis of chloroacetamideAnhydrous solvents, molecular sieves
Low coupling yieldExcess triazine-thiol (1.2 equiv)

Industrial-Scale Considerations

  • Cost Efficiency : Triethylamine is preferred over NaH for large-scale reactions due to lower cost.

  • Purification : Distillation under reduced pressure is used for intermediates, while the final product is recrystallized from ethanol/water .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl and chloro groups may enhance its binding affinity to certain enzymes or receptors, while the triazinyl sulfanyl moiety could play a role in its biological activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Variations and Core Heterocycles

The target compound’s 1,2,4-triazine core distinguishes it from triazole-based analogs. For example:

  • 2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]acetamide (): Replaces triazine with a 1,2,4-triazole ring.
  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (): Feature a furan substituent and amino group on the triazole ring, which may enhance hydrogen-bonding interactions but reduce metabolic stability relative to the target’s trifluoromethyl and chloro groups .

Table 1: Structural Comparison

Compound Core Heterocycle Key Substituents
Target compound 1,2,4-Triazine 5,6-Diphenyl; 2-chloro-5-(trifluoromethyl)phenyl
compound 1,2,4-Triazole 4-(4-Chlorophenyl); p-tolylaminomethyl
compound (representative) 1,2,4-Triazole 4-Amino; 5-(furan-2-yl)
Pharmacological Activity
  • However, direct activity data for the target compound are unavailable, limiting efficacy comparisons .
  • Reference Drugs : Diclofenac sodium (8 mg/kg) is a benchmark in anti-exudative studies; triazole derivatives in showed activity at 10 mg/kg, suggesting the target compound may require similar or lower doses if optimized .
Physicochemical Properties
  • Solubility and Crystallinity: The trifluoromethyl group in the target compound likely increases hydrophobicity compared to nitro- or amino-substituted analogs (e.g., ’s N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide). The nitro group in ’s compound enhances polarity but may reduce stability under reducing conditions .
  • Synthetic Accessibility : The target compound’s synthesis likely involves coupling a triazine-thiol intermediate with bromoacetamide, similar to methods in . Scalability may be challenged by the steric bulk of diphenyltriazine .

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following structural attributes:

  • Chemical Formula : C25H22ClF3N2O
  • Molecular Weight : 474.914 g/mol
  • CAS Number : 428845-07-2

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities, such as:

  • Antiviral Activity : Compounds containing triazine moieties have been shown to inhibit various viral replication processes. The presence of the sulfanyl group may enhance this activity by improving interaction with viral proteins.
  • Antitumor Activity : Similar compounds have demonstrated the ability to inhibit specific kinases involved in tumor progression, suggesting that this compound may possess anticancer properties.

Antiviral Activity

A study evaluating antiviral agents found that compounds with similar structures exhibited EC50 values ranging from 0.54 to 3.4 μM against various viruses, including hepatitis C and influenza viruses. The specific activity of this compound remains to be conclusively determined but is anticipated to be within this range based on structural analogs.

CompoundVirus TargetedEC50 (μM)
Compound AHepatitis C0.54
Compound BInfluenza3.4
This compoundTBDTBD

Antitumor Activity

In preclinical assays, triazine derivatives have shown promising results in inhibiting tumor growth. For instance:

CompoundTarget KinaseIC50 (μM)
Compound CSrc Kinase0.35
This compoundTBDTBD

Case Studies

  • Antiviral Efficacy : In a study focused on the antiviral efficacy of triazine derivatives against the hepatitis C virus (HCV), compounds were screened for their ability to inhibit NS5B RNA-dependent RNA polymerase. The results indicated that several derivatives had IC50 values significantly lower than those of standard antiviral agents.
  • Antitumor Potential : A recent investigation into the role of triazine derivatives in cancer treatment highlighted their ability to induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential steps:

Formation of the triazine core : Cyclization of diphenylcarbazide derivatives under reflux with thiourea or thiosemicarbazide.

Sulfanyl-acetamide coupling : Reaction of the triazine-thiol intermediate with 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide using a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .

  • Optimization : Control temperature (±2°C), use inert atmosphere (N₂/Ar) to prevent oxidation, and monitor progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF vs. THF) to improve yield (typically 60–75%) .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral inconsistencies resolved?

  • Methodological Answer :

  • Primary techniques :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., trifluoromethyl resonance at ~110–120 ppm in ¹³C NMR).
  • HRMS : Validate molecular weight (expected [M+H]⁺ ~580–600 Da).
  • FTIR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-C=N at ~1250 cm⁻¹) .
  • Resolving inconsistencies : Compare experimental data with computational predictions (e.g., DFT for NMR chemical shifts) or repeat analyses under standardized conditions (e.g., solvent, concentration) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • In vitro screening :
  • Enzyme inhibition : Kinase or protease assays (IC₅₀ determination).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Structural analogs (e.g., triazine-thioacetamides) show activity against tyrosine kinases, suggesting similar targets .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the mechanism of action of this compound?

  • Methodological Answer :

  • DFT calculations : Analyze HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient triazine core likely participates in charge-transfer interactions) .
  • Docking studies : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase). Focus on key residues (e.g., Lys721, Asp831) and binding affinity (ΔG ≤ -8 kcal/mol suggests strong inhibition) .
  • Validation : Cross-reference docking results with mutagenesis studies or competitive binding assays .

Q. How should researchers address contradictory data in biological activity across different studies?

  • Methodological Answer :

  • Case example : If Compound A shows IC₅₀ = 1 µM in Study 1 but IC₅₀ = 10 µM in Study 2:

Compare assay conditions : Check cell line viability, serum concentration, or incubation time.

Structural analysis : Verify purity (>95% via HPLC) and confirm stereochemistry (e.g., chiral centers in triazine moiety) .

Meta-analysis : Pool data from ≥3 independent labs to identify outliers .

Q. What strategies optimize regioselectivity during triazine functionalization?

  • Methodological Answer :

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on phenyl rings) to steer sulfanyl-acetamide coupling to the desired position (C-3 of triazine) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at electron-deficient sites .
  • Catalysis : Use Pd(0) catalysts for Suzuki-Miyaura cross-coupling to attach aryl groups post-triazine formation .

Data Contradiction Analysis

Q. Why might X-ray crystallography and NMR data conflict in confirming the compound’s conformation?

  • Methodological Answer :

  • Causes :
  • Dynamic effects : NMR captures solution-state flexibility (e.g., rotating triazine ring), while X-ray shows static solid-state conformation .
  • Crystal packing : Intermolecular forces (e.g., π-π stacking) may distort bond angles vs. solution measurements.
  • Resolution : Perform variable-temperature NMR or use SHELX software to refine crystallographic data .

Structural Analogs and Activity Trends

Analog Modification Biological Activity Key Reference
A Replacement of CF₃ with ClReduced kinase inhibition (IC₅₀ = 15 µM vs. 2 µM)
B Triazine → Pyrimidine swapLoss of antiproliferative activity
C Methoxy addition to phenyl ringImproved solubility (logP = 2.1 vs. 3.5)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.